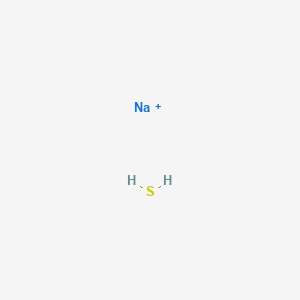

Sodium;sulfane

Descripción general

Descripción

Sodium;sulfane is a term used to describe a group of salts with the general formula Na₂Sₓ, where x ranges from 2 to 5. These compounds contain polysulfide anions such as disulfide (S₂²⁻), trisulfide (S₃²⁻), tetrasulfide (S₄²⁻), and pentasulfide (S₅²⁻). Sodium;sulfanes are typically dark red solids that dissolve in water to form highly alkaline and corrosive solutions. They are known for their ability to oxidize in air and release hydrogen sulfide upon hydrolysis .

Synthetic Routes and Reaction Conditions:

Dissolution of Sulfur in Sodium Sulfide Solution: this compound can be synthesized by dissolving elemental sulfur in a solution of sodium sulfide.

Redox Reaction with Sodium Hydroxide: Another method involves the redox reaction of aqueous sodium hydroxide with sulfur at elevated temperatures.

Reduction of Elemental Sulfur with Sodium: This method is often conducted in anhydrous ammonia and involves the reduction of elemental sulfur with sodium.

Industrial Production Methods:

Electrochemical Methods: Sodium;sulfanes can be produced electrochemically by alternatingly dosing sodium and sulfur under protective gas into a preformed melt of a polysulfide with vigorous stirring.

Types of Reactions:

Oxidation and Reduction: Sodium;sulfanes can absorb and release reducing equivalents by breaking and forming sulfur-sulfur bonds.

Alkylation: Sodium;sulfanes can undergo alkylation reactions to form organic polysulfides.

Common Reagents and Conditions:

Oxidation: Sodium;sulfanes oxidize in the presence of air.

Hydrolysis: They release hydrogen sulfide upon hydrolysis.

Alkylation: Alkyl halides are commonly used in alkylation reactions.

Major Products:

- Sodium Disulfide (Na₂S₂)

- Sodium Trisulfide (Na₂S₃)

- Sodium Tetrasulfide (Na₂S₄)

- Sodium Pentasulfide (Na₂S₅)

Aplicaciones Científicas De Investigación

Sodium;sulfanes have a wide range of applications in scientific research:

- Chemistry: They are used in the production of polysulfide polymers and as chemical fungicides .

- Biology and Medicine: Sodium;sulfanes exhibit antioxidant properties and are studied for their potential biological activities .

- Industry: They are used as blackening agents on copper jewelry, components in polysulfide bromide batteries, toners in photochemical solutions, and in the tanning industry to remove hair from hides .

Mecanismo De Acción

The mechanism of action of sodium polysulfides involves their ability to act as radical-trapping antioxidants. Higher polysulfides (n ≥ 4) exhibit unique reactivity due to the formation of stabilized perthiyl radicals. This reactivity is enhanced at elevated temperatures, making them effective oxidation inhibitors in hydrocarbon-based products .

Comparación Con Compuestos Similares

- Sodium Disulfide (Na₂S₂)

- Sodium Trisulfide (Na₂S₃)

- Sodium Tetrasulfide (Na₂S₄)

- Sodium Pentasulfide (Na₂S₅)

Comparison:

- Oxidation Stability: Higher polysulfides (e.g., sodium tetrasulfide and sodium pentasulfide) exhibit greater oxidation stability compared to lower polysulfides (e.g., sodium disulfide and sodium trisulfide) due to the formation of perthiyl radicals .

- Applications: While all sodium polysulfides have similar applications, higher polysulfides are more effective in applications requiring high oxidation stability and radical-trapping capabilities .

Sodium;sulfane stands out due to its unique reactivity and wide range of applications, making it a valuable compound in various scientific and industrial fields.

Propiedades

IUPAC Name |

sodium;sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Na.H2S/h;1H2/q+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHCSLBZRBJJCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

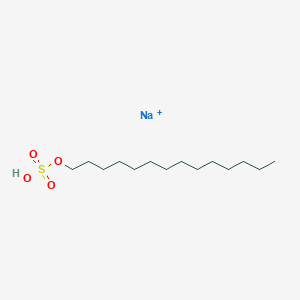

Canonical SMILES |

[Na+].S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2NaS+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

57.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Reddish-brown solid with an odor like hydrogen sulfide; [ECHA REACH Registrations] 25-30% Aqueous solution: Dark red viscous liquid with an odor of rotten eggs; [Columbus Chemical MSDS] | |

| Record name | Sodium sulfide (Na2(Sx)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium polysulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17350 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1344-08-7 | |

| Record name | Sodium sulfide (Na2(Sx)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001344087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium sulfide (Na2(Sx)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium sulfide (Na2(Sx)) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

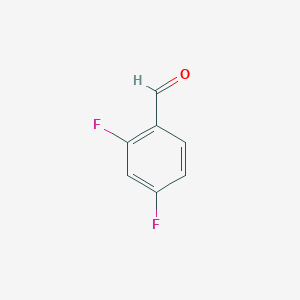

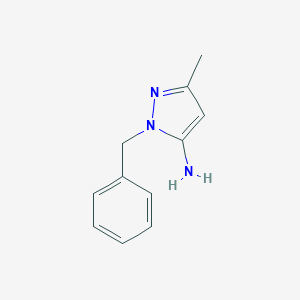

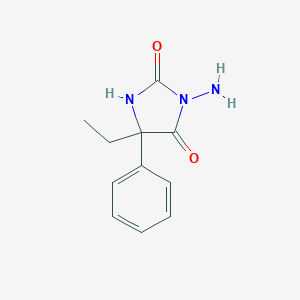

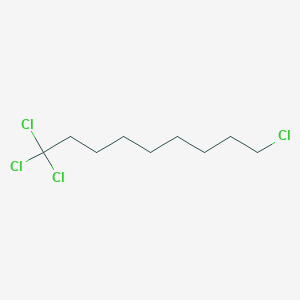

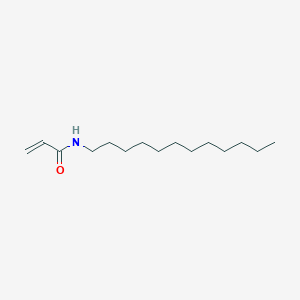

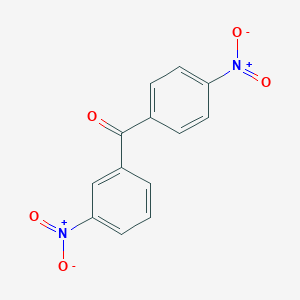

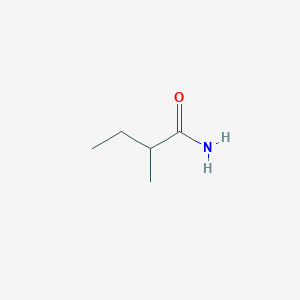

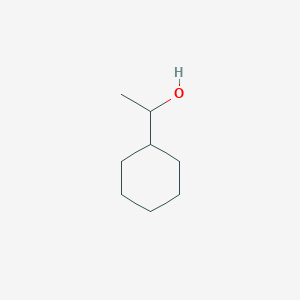

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.